3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde
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Overview
Description
3-(4-tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde is a diamine and an aldehyde. It has a role as a metabolite and an antifouling biocide. It derives from a hydride of a 1,3,5-triazine.
Scientific Research Applications
1. Ecotoxicological Impact on Marine Organisms
- A study by Zhang et al. (2019) in the journal Chemosphere examined the toxicity of a mixture containing this compound to marine organisms. They found significant phytotoxic effects on various marine species, including cyanobacteria, diatoms, macroalgae, and dinoflagellates. This research highlights the compound's potential environmental impact, particularly in marine ecosystems (Zhang, Zhou, Lam, & Leung, 2019).
2. Toxicity to Marine Diatom Species
- Another study by Zhang et al. (2019) in Ecotoxicology and Environmental Safety focused on the toxicities of this compound and its derivatives to two marine diatom species. They observed significant growth inhibition in these species, suggesting the compound's potential as a marine pollutant (Zhang, Zhou, Lam, & Leung, 2019).
3. Photodegradation Study in Natural Seawater
- Research by Lam et al. (2009) in Marine Pollution Bulletin investigated the photodegradation of Irgarol-1051, from which this compound is derived. They identified a new s-triazine species, suggesting complex degradation pathways in natural seawater environments (Lam et al., 2009).
4. Antifouling Compound Concentration in Marine Environments
- A 2000 study in Marine Pollution Bulletin by Biselli et al. analyzed the concentrations of Irgarol 1051 and related compounds in German marinas. The study provides insights into the environmental presence of these compounds, including 3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde (Biselli, Bester, Hühnerfuss, & Fent, 2000).
5. Method for Determining Antifouling Biocides in Sediments
- Gatidou et al. (2004) developed a method for determining antifouling biocides, including this compound, in marine sediments. Their research, published in Analytica Chimica Acta, contributes to environmental monitoring efforts (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
6. Biodegradation by White Rot Fungus
- Ogawa et al. (2004) in Chemosphere explored the biodegradation of Irgarol 1051 by the white rot fungus Phanerochaete chrysosporium. This study provides insight into the biological breakdown of the compound and its potential environmental fate (Ogawa, Okamura, Hirai, & Nishida, 2004).
7. Ecotoxicity in the Aquatic Environment
- A study by Okamura et al. (2000) in Water Research assessed the residue and ecotoxicity of Irgarol 1051 and its degradation product in the aquatic environment. They emphasized the need for environmental monitoring of such compounds (Okamura, Aoyama, Liu, Maguire, Pacepavicius, & Lau, 2000).
properties
Product Name |
3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde |
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Molecular Formula |
C11H19N5OS |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
3-[[4-(tert-butylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]propanal |
InChI |
InChI=1S/C11H19N5OS/c1-11(2,3)16-9-13-8(12-6-5-7-17)14-10(15-9)18-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) |
InChI Key |
XDHRLUOJUPMUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCCC=O)SC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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